molecular formula C8H17NO2 B1502731 ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol CAS No. 500708-40-7

((3S,5S)-5-Isopropylmorpholin-3-yl)methanol

Cat. No. B1502731
CAS RN: 500708-40-7
M. Wt: 159.23 g/mol
InChI Key: HWOVXSYKAXNDRJ-JGVFFNPUSA-N
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Description

((3S,5S)-5-Isopropylmorpholin-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol is not fully understood. However, it is believed to act as a nucleophile and form a covalent bond with the target molecule. The target molecule could be a protein, DNA, or RNA. The covalent bond formation could result in the inhibition of the target molecule's activity or the induction of a specific biological response.
Biochemical and Physiological Effects:
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, and Escherichia coli. It has also been reported to induce apoptosis in cancer cells, including breast cancer and lung cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

((3S,5S)-5-Isopropylmorpholin-3-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various molecules with potential biological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research on ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including fungal and bacterial infections, cancer, and inflammation. Another direction is to investigate its mechanism of action in more detail, including its interaction with specific target molecules. Additionally, further studies could be conducted to optimize the synthesis and purification methods of this compound to enhance its yield and purity.

Scientific Research Applications

((3S,5S)-5-Isopropylmorpholin-3-yl)methanol has been used in various scientific research applications, including the synthesis of new compounds with potential biological activities. It has been used as a building block for the synthesis of various molecules, including 5-aminomethyl-3-isopropylmorpholine and 6-(3-isopropylmorpholin-5-yl)pyridazin-3(2H)-one. These compounds have been evaluated for their biological activities, including their antifungal, antibacterial, and anticancer properties.

properties

IUPAC Name

[(3S,5S)-5-propan-2-ylmorpholin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)8-5-11-4-7(3-10)9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOVXSYKAXNDRJ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC[C@@H](N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667447
Record name [(3S,5S)-5-(Propan-2-yl)morpholin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3S,5S)-5-Isopropylmorpholin-3-yl)methanol

CAS RN

500708-40-7
Record name [(3S,5S)-5-(Propan-2-yl)morpholin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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